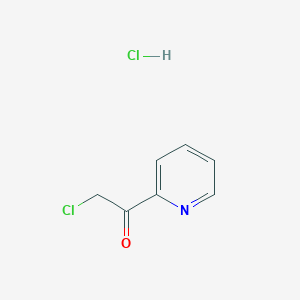

2-Chloro-1-(pyridin-2-YL)ethanone hydrochloride

Description

2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride is a halogenated ketone derivative featuring a pyridine ring substituted at the 2-position. Chloroethanones are widely utilized as intermediates in pharmaceutical synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the α-chloro group . The pyridine moiety enhances solubility in polar solvents and may influence biological activity through hydrogen bonding or coordination chemistry .

Properties

IUPAC Name |

2-chloro-1-pyridin-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKIXPOWPXOZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride typically involves the chlorination of 1-(pyridin-2-yl)ethanone. One common method is to react 1-(pyridin-2-yl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: The major products are substituted ethanones, where the chlorine atom is replaced by the nucleophile.

Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Reduction: The major products are alcohols or other reduced derivatives.

Scientific Research Applications

2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological pathways.

Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, which allows the compound to react with nucleophiles and form new chemical bonds. This property makes it useful in organic synthesis and as a reagent in various chemical reactions.

Comparison with Similar Compounds

Research Findings :

- Solubility: Pyridin-3-yl and -4-yl derivatives are typically soluble in methanol and DMSO, as inferred from storage recommendations (e.g., "Store at RT" for the 3-yl isomer) .

- Stability : The hydrochloride salt form improves stability, facilitating handling in synthetic workflows .

Substitution Patterns in Chloroethanones

Variations in the aryl/heteroaryl group alter electronic and steric profiles:

Research Findings :

- Electron-Withdrawing Effects : Pyridine and thiazole rings increase electrophilicity at the carbonyl carbon compared to phenyl derivatives, accelerating reactions with amines or thiols .

Piperazine and Piperidine Derivatives

Chloroethanones with cyclic amine substituents highlight versatility in drug design:

Research Findings :

- Synthetic Utility: Piperazine derivatives are pivotal in synthesizing kinase inhibitors, leveraging the chloroethanone group for covalent bonding to target proteins .

Biological Activity

2-Chloro-1-(pyridin-2-YL)ethanone hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

This compound is a chlorinated derivative of pyridine, which contributes to its unique chemical reactivity and biological properties. The compound is soluble in organic solvents but exhibits limited solubility in water, influencing its bioavailability and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways, such as DNA replication and repair. This inhibition disrupts cellular processes, making it a candidate for anticancer therapies.

- Receptor Modulation : It exhibits agonist activity at certain serotonin receptors (5-HT receptors), which may contribute to its potential use in treating anxiety and depression .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the disruption of DNA synthesis pathways.

- Antimicrobial Efficacy : In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) of 0.025 mg/mL against S. aureus, indicating strong antibacterial properties. Further tests confirmed its effectiveness against other Gram-positive and Gram-negative bacteria .

- Neuropharmacological Effects : Research indicated that this compound exhibited anxiolytic effects in animal models, with results suggesting it may be more effective than traditional anxiolytics like Buspirone .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound undergoes rapid metabolism in the liver, with a half-life suitable for therapeutic applications. The compound's solubility profile suggests that modifications could enhance its bioavailability for clinical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride?

- Methodology :

- Friedel-Crafts Acylation : Reacting pyridine derivatives (e.g., 2-chloropyridine) with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. This method requires precise temperature control (0–5°C) to minimize side reactions .

- Base-Mediated Condensation : Reacting 2-pyridinecarbaldehyde with chloroacetyl chloride using triethylamine as a base, typically under reflux in dichloromethane. Purification involves recrystallization or column chromatography .

Q. What purification methods are recommended for this compound?

- Methodology :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate impurities. Monitor purity via TLC (Rf ~0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound characterized?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (pyridin-2-yl proton at δ 8.5–8.7 ppm; carbonyl carbon at ~190 ppm) .

- IR : Detect carbonyl stretch (~1700 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .

- X-ray Crystallography : Resolve bond lengths (C-Cl: ~1.74 Å) and dihedral angles using SHELX software .

Q. What are the key safety considerations when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to lachrymatory properties .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts acylation syntheses?

- Methodology :

- Solvent Selection : Use toluene for improved regioselectivity over dichloromethane .

- Catalyst Loading : Optimize AlCl₃ stoichiometry (1.2–1.5 eq.) to balance reactivity and by-product formation.

- Temperature Gradients : Start at 0°C, then gradually warm to 25°C to control exothermicity .

Q. What strategies address contradictions in reported pH optima for biocatalytic reductions?

- Case Study : Acinetobacter sp. ZJPH1806 achieves 56.2% yield at pH 7.6, conflicting with prior studies (pH 5.5).

- Resolution : Test enzyme stability via pre-incubation at varying pH levels. Use phosphate buffers (0.05–0.2 M ionic strength) to assess adaptability .

- Mechanistic Insight : Probe protonation states of catalytic residues using molecular docking simulations .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Analyze LUMO localization on the carbonyl carbon (reactivity hotspot) using Gaussian09 .

- Kinetic Studies : Compare SN2 reaction rates with primary vs. secondary amines (pseudo-first-order conditions) .

- Steric Effects : Assess substituent bulk (e.g., pyridin-2-yl vs. naphthalenyl) via Hammett plots .

Q. What methodologies assess its potential as a kinase inhibitor in drug discovery?

- Methodology :

- In Vitro Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to measure IC₅₀ against targets like JAK2 or EGFR .

- SAR Analysis : Modify the chloroacetone moiety to enhance binding affinity (e.g., replace Cl with Br or CF₃) .

- Crystallography : Co-crystallize derivatives with kinase domains to identify key interactions (e.g., hydrogen bonds with hinge regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.